N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine
Overview
Description
N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group may exhibit some degree of disorder .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions, which play a crucial role in its biological activity . These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: This compound shares structural similarities with N-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}glycine and exhibits similar hydrogen bonding and π-π interactions.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)propionamide: Another structurally related compound with similar spectral properties and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core with a sulfanylacetylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-10-16(23)24)11-26-18-20-14-9-5-4-8-13(14)17(25)21(18)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFZCMIGMKUQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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